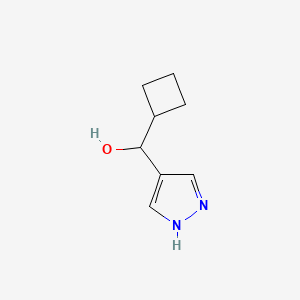

Cyclobutyl(1H-pyrazol-4-yl)methanol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

cyclobutyl(1H-pyrazol-4-yl)methanol |

InChI |

InChI=1S/C8H12N2O/c11-8(6-2-1-3-6)7-4-9-10-5-7/h4-6,8,11H,1-3H2,(H,9,10) |

InChI Key |

TWTADLJBGAAAOG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C(C2=CNN=C2)O |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

For the parent compound, one would expect to observe distinct signals for the pyrazole (B372694) ring protons, the methylene (B1212753) protons of the methanol (B129727) group, and the protons of the cyclobutyl ring. The pyrazole protons would likely appear as singlets in the aromatic region of the spectrum. The methylene protons adjacent to the hydroxyl group would present as a singlet or a doublet depending on coupling to the hydroxyl proton. The cyclobutyl protons would exhibit complex multiplet patterns due to their various chemical and magnetic environments.

In a related compound, (3-bromo-1-cyclobutyl-1H-pyrazol-4-yl)methanol , the ¹H NMR spectrum (400 MHz, CDCl₃) shows a singlet at δ 7.87 ppm corresponding to the pyrazole proton. The methylene protons of the methanol group are not explicitly detailed in the available data. The cyclobutyl protons appear as multiplets in the regions of δ 4.69 ppm (1H), δ 2.41-2.61 ppm (4H), and δ 1.78-1.98 ppm (2H).

A summary of predicted and observed ¹H NMR data for related compounds is presented in Table 1.

| Compound | Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Cyclobutyl(1H-pyrazol-4-yl)methanol (Predicted) | Pyrazole CH | ~7.5 - 8.0 | s |

| CH₂OH | ~4.5 - 4.7 | s or d | |

| Cyclobutyl CH | ~4.7 - 5.0 | m | |

| Cyclobutyl CH₂ | ~1.8 - 2.7 | m | |

| (3-bromo-1-cyclobutyl-1H-pyrazol-4-yl)methanol | Pyrazole CH | 7.87 | s |

| Cyclobutyl CH | 4.69 | m | |

| Cyclobutyl CH₂ | 2.41-2.61 | m | |

| Cyclobutyl CH₂ | 1.78-1.98 | m |

Table 1: Predicted and Observed ¹H NMR Data for this compound and a Related Compound. Note: 's' denotes singlet, 'd' denotes doublet, and 'm' denotes multiplet.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal in the ¹³C NMR spectrum.

For this compound, distinct signals would be expected for the two pyrazole ring carbons, the methanol carbon, and the carbons of the cyclobutyl ring. The chemical shifts of the pyrazole carbons would be in the aromatic region, while the methanol carbon would appear in the range of 50-70 ppm. The cyclobutyl carbons would have signals in the aliphatic region.

As with ¹H NMR, specific experimental ¹³C NMR data for the title compound is not available. However, analysis of related compounds can provide insight. The predicted chemical shift values are summarized in Table 2.

| Compound | Carbon Type | Predicted Chemical Shift (δ, ppm) |

| This compound (Predicted) | Pyrazole C-3 | ~135 - 140 |

| Pyrazole C-4 | ~115 - 120 | |

| Pyrazole C-5 | ~125 - 130 | |

| CH₂OH | ~55 - 65 | |

| Cyclobutyl CH | ~50 - 60 | |

| Cyclobutyl CH₂ | ~20 - 35 | |

| Cyclobutyl CH₂ | ~15 - 25 |

Table 2: Predicted ¹³C NMR Data for this compound.

Advanced NMR Techniques for Structure Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY experiments would reveal proton-proton coupling networks, helping to assign the protons within the cyclobutyl ring system.

HSQC spectra would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

HMBC experiments would show correlations between protons and carbons that are two or three bonds apart, which is crucial for confirming the connection of the cyclobutyl and methanol moieties to the pyrazole ring.

While no specific data from these advanced techniques for this compound has been reported, their application is a standard and necessary step for complete structural verification.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules. In ESI-MS, the analyte is ionized to produce protonated molecules [M+H]⁺ or other adducts.

For the related compound, (3-bromo-1-cyclobutyl-1H-pyrazol-4-yl)methanol , ESI-MS analysis shows a peak for the protonated molecule [M+H]⁺ at m/z 275.1, which is consistent with its molecular formula. Similarly, for (5-bromo-1-cyclobutyl-1H-pyrazol-4-yl)methanol , an LC/MS ESI analysis revealed a [M+H]⁺ peak at m/z 231.

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. This is a critical step in confirming the identity of a newly synthesized compound.

Although no experimental HRMS data for this compound has been found in the literature, a theoretical calculation of its exact mass can be made. The molecular formula of this compound is C₈H₁₂N₂O, which corresponds to a monoisotopic mass of 152.09496 Da. An HRMS experiment would be expected to yield a mass measurement very close to this theoretical value, thus confirming the elemental composition.

Predicted mass spectrometry data for the title compound is presented in Table 3.

| Ion | Predicted m/z |

| [M+H]⁺ | 153.1022 |

| [M+Na]⁺ | 175.0841 |

| [M+K]⁺ | 191.0580 |

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound.

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its distinct structural components.

The presence of the hydroxyl (-OH) group from the methanol moiety would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of O-H stretching vibrations, often broadened due to hydrogen bonding. The N-H stretching vibration of the pyrazole ring is expected to appear in a similar region, typically around 3100-3500 cm⁻¹. mdpi.com C-H stretching vibrations from both the cyclobutyl and pyrazole rings would be observed in the 2850-3100 cm⁻¹ range.

The C=N and C=C stretching vibrations within the pyrazole ring would give rise to absorption bands in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the primary alcohol would be expected in the 1050-1260 cm⁻¹ range. Vibrations associated with the cyclobutyl ring, including CH₂ scissoring and ring deformations, would also produce characteristic peaks in the fingerprint region (below 1500 cm⁻¹).

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 (broad) |

| Pyrazole (-NH) | N-H Stretch | 3100-3500 |

| Cyclobutyl/Pyrazole | C-H Stretch | 2850-3100 |

| Pyrazole Ring | C=N, C=C Stretch | 1400-1600 |

| Primary Alcohol | C-O Stretch | 1050-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. Pyrazole and its derivatives typically exhibit absorption maxima in the UV region. nist.govmaterialsciencejournal.org The absorption is due to π → π* electronic transitions within the conjugated system of the pyrazole ring. The exact position and intensity of the absorption bands can be influenced by the substituents on the ring and the solvent used. For this compound, one would expect absorption bands in the range of 210-230 nm, which is characteristic of the pyrazole nucleus. The presence of the cyclobutyl and methanol groups are not expected to significantly shift the absorption maximum into the visible region.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method would provide definitive information on the bond lengths, bond angles, and intermolecular interactions of this compound.

Geometric Parameters and Bond Angles

From the refined crystal structure, precise bond lengths and bond angles can be determined. For instance, the C-C bond lengths within the cyclobutyl ring would be expected to be in the typical range for sp³-hybridized carbons (around 1.54 Å), though some variation may occur due to ring strain. The bond lengths and angles within the pyrazole ring would reflect its aromatic character. researchgate.net For example, the N-N bond length is typically around 1.35 Å, and the C-N and C-C bond lengths are intermediate between single and double bonds. researchgate.net The C-O bond length of the methanol group would be around 1.43 Å.

Table 2: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| Cyclobutyl C-C Bond Length | ~1.54 Å |

| Pyrazole N-N Bond Length | ~1.35 Å |

| Pyrazole C-N Bond Length | ~1.34 Å |

| Pyrazole C-C Bond Length | ~1.38 Å |

| C-O Bond Length | ~1.43 Å |

| C-O-H Bond Angle | ~109° |

Intermolecular Interactions in Crystal Packing

The way molecules pack in a crystal is determined by intermolecular forces such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. nih.gov For this compound, the hydroxyl group and the pyrazole N-H group are capable of forming strong hydrogen bonds. nih.gov These hydrogen bonds would likely play a dominant role in the crystal packing, potentially forming chains or more complex networks of molecules. mdpi.com The pyrazole rings could also engage in π-π stacking interactions, further stabilizing the crystal lattice. The cyclobutyl groups would primarily be involved in weaker van der Waals interactions. Understanding these interactions is crucial for explaining the physical properties of the solid, such as its melting point and solubility.

Elemental Microanalysis (C, H, N, etc.)

Elemental microanalysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. This analysis is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with the chemical formula C₈H₁₂N₂O, the theoretical elemental composition can be calculated. americanelements.com Experimental values obtained from elemental analysis should closely match these theoretical percentages to verify the purity and identity of the compound.

Table 3: Theoretical Elemental Composition of this compound (C₈H₁₂N₂O)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 8 | 96.08 | 63.13% |

| Hydrogen | H | 1.008 | 12 | 12.096 | 7.95% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 18.42% |

| Oxygen | O | 16.00 | 1 | 16.00 | 10.52% |

| Total | 152.196 | 100.00% |

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis

The analysis of the electronic structure provides deep insights into the reactivity and properties of a molecule. For pyrazole (B372694) derivatives, this involves examining the distribution of electrons and the nature of the molecular orbitals.

One key aspect is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netjcsp.org.pk A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool. researchgate.net These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For pyrazole derivatives, the nitrogen atoms are typically electron-rich sites, while the hydrogen atoms are electron-poor. researchgate.net This information is crucial for understanding intermolecular interactions and predicting sites of chemical reactions.

Frontier Molecular Orbital (FMO) Theory: HOMO and LUMO Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry used to predict the reactivity of molecules. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgtaylorandfrancis.com The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. taylorandfrancis.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

For a molecule like Cyclobutyl(1H-pyrazol-4-yl)methanol, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, particularly the nitrogen atoms and the π-system. The LUMO would likely be distributed over the pyrazole ring as well, representing the most favorable location for accepting an electron.

Table 1: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Electron-donating capacity, localized on the pyrazole ring. |

| LUMO | -1.2 | Electron-accepting capacity, distributed over the pyrazole ring. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical stability and reactivity. |

This interactive table presents hypothetical energy values for the frontier molecular orbitals of this compound, based on typical values for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It is invaluable for identifying regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas, which are prone to attack by electrophiles. Conversely, regions of positive potential (blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would likely show the most negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the methanol (B129727) group, highlighting these as primary sites for hydrogen bonding and electrophilic attack. uni-muenchen.deresearchgate.net The hydrogen atoms of the N-H and O-H groups would exhibit positive potential, making them susceptible to interaction with nucleophiles.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.deusc.eduq-chem.com It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This method allows for the quantification of electron density delocalization and the analysis of hyperconjugative interactions, which are key to understanding molecular stability.

Table 2: Illustrative NBO Analysis Data for a Pyrazole Derivative

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |

| LP(1) N5 | π(C3-C4) | 25.8 | π-delocalization |

| π(C3-C4) | π(N1-N2) | 18.5 | π-conjugation |

| σ(C7-H8) | σ*(C1-C2) | 2.1 | Hyperconjugation |

This interactive table showcases typical second-order perturbation theory energy values (E(2)) from an NBO analysis of a pyrazole-containing molecule, illustrating the stabilizing effects of electron delocalization.

Conformational Analysis and Tautomerism

The three-dimensional structure of this compound is not rigid. The cyclobutyl ring can adopt different puckered conformations, and there is rotational freedom around the single bond connecting the cyclobutyl ring to the pyrazole ring and the bond to the methanol group. Conformational analysis would aim to identify the most stable conformers and the energy barriers between them.

Furthermore, the 1H-pyrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is attached to different nitrogen atoms. Computational studies would be crucial to determine the relative energies of these tautomers and to understand how factors like solvent and intermolecular interactions might influence their equilibrium.

Molecular Dynamics Simulations

The surrounding environment, particularly the solvent, can significantly influence the structure and properties of a molecule. researchgate.net MD simulations using explicit solvent models can be employed to study how this compound interacts with solvent molecules. These simulations can reveal how hydrogen bonding with the solvent affects the conformation of the molecule and the relative stability of its tautomers. Furthermore, computational methods can predict how the solvent polarity will shift the absorption bands in the molecule's UV-Vis and IR spectra. researchgate.net

Intermolecular Interactions and Crystal Packing Analysis (Hirshfeld Surface Analysis)

In the solid state, molecules of this compound would pack in a specific arrangement determined by intermolecular forces. Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying these interactions within a crystal lattice. rsc.orgnih.gov

The Hirshfeld surface is a three-dimensional map of the close contacts between a molecule and its neighbors in a crystal. nih.gov By color-coding the surface based on the distance of these contacts, it is possible to identify the types and relative importance of different intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking. nih.govresearchgate.net The associated 2D fingerprint plots provide a quantitative summary of these interactions. For this compound, strong N-H···N and O-H···N hydrogen bonds would likely be dominant features in its crystal packing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies (Conceptual Framework)

Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach employed in drug discovery to correlate the chemical structure of compounds with their biological activities. researchgate.netjocpr.comresearchgate.net This methodology is pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the drug design process and reducing the necessity for extensive synthesis and experimental testing. jocpr.commdpi.com The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. scienceforecastoa.com

A QSAR study for this compound and its analogs would be conceptualized to elucidate the key structural features that govern their biological efficacy, for instance, as kinase inhibitors. tandfonline.comwisdomlib.orgmdpi.com The process involves establishing a mathematical relationship between a set of calculated molecular descriptors of the compounds and their experimentally determined biological activities. ej-chem.orgnih.gov

The development of a robust QSAR model follows a structured workflow:

Data Set Selection: A series of structurally related analogs of this compound with their corresponding biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled. mdpi.com This dataset is then typically divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power. nih.govtaylorandfrancis.com

Molecular Descriptor Calculation: A wide array of molecular descriptors would be calculated for each molecule in the dataset. shd-pub.org.rs These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional (1D): Descriptors derived from the molecular formula, such as molecular weight and atom counts. shd-pub.org.rs

Topological (2D): Descriptors based on the 2D representation of the molecule, describing atomic connectivity, branching, and shape. Examples include connectivity indices and atom-pair descriptors. shd-pub.org.rs

Geometrical (3D): Descriptors requiring the 3D coordinates of the atoms, such as molecular volume, surface area, and steric parameters. mdpi.com

Quantum-Chemical: Descriptors derived from quantum mechanical calculations, providing information about the electronic properties of the molecule, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment. nih.govbiointerfaceresearch.com

Model Development: Statistical methods are employed to establish a correlation between the calculated descriptors (independent variables) and the biological activity (dependent variable). researchgate.net Common techniques include:

Multiple Linear Regression (MLR): This method generates a linear equation that describes the relationship between the biological activity and a combination of the most relevant descriptors. nih.govimist.mauniversiteitleiden.nl

Partial Least Squares (PLS): A technique that is particularly useful when the number of descriptors is large and there is a high degree of correlation between them. nih.gov

Model Validation: The developed QSAR model must be rigorously validated to ensure its statistical significance and predictive ability. wisdomlib.org Key statistical parameters used for validation include:

Coefficient of determination (R²): Indicates the goodness of fit of the model. imist.ma

Cross-validated coefficient of determination (Q²): Assesses the internal predictive ability of the model, often determined using the leave-one-out (LOO) method. imist.ma

External validation (R²_pred): Evaluates the model's ability to predict the activity of the compounds in the external test set. imist.ma

For a hypothetical QSAR study on a series of pyrazole derivatives, including this compound, the resulting model might reveal that specific structural features are crucial for activity. For instance, the model could indicate that the presence of the cyclobutyl group contributes favorably to the steric interactions within a receptor's binding pocket, while the electronic properties of the pyrazole ring are critical for hydrogen bonding. tandfonline.com

Below is a hypothetical data table illustrating the types of descriptors and activity data that would be used in a QSAR study of this compound analogs.

| Compound | R-Group | pIC₅₀ | Molecular Weight ( g/mol ) | LogP | Number of Hydrogen Bond Donors |

| 1 | Cyclobutyl | 5.8 | 166.22 | 1.2 | 2 |

| 2 | Cyclopropyl | 5.5 | 152.19 | 0.8 | 2 |

| 3 | Isopropyl | 5.3 | 140.19 | 0.9 | 2 |

| 4 | Phenyl | 6.2 | 188.22 | 2.1 | 2 |

This is a hypothetical table for illustrative purposes.

A resulting QSAR equation from such a study might look like:

pIC₅₀ = 0.8 * LogP + 0.5 * (Steric Parameter) - 0.2 * (Electronic Parameter) + Constant

This equation would suggest that higher lipophilicity (LogP) and favorable steric bulk are positively correlated with biological activity, while certain electronic features might be detrimental. Such insights are invaluable for guiding the rational design of new, more potent analogs. mdpi.comnih.gov

Chemical Reactivity and Transformations of Cyclobutyl 1h Pyrazol 4 Yl Methanol

Reactivity of the Hydroxyl Group

The primary alcohol functionality in Cyclobutyl(1H-pyrazol-4-yl)methanol is a key site for various chemical modifications, including oxidation, esterification, and etherification reactions.

The primary alcohol group of this compound can be oxidized to yield the corresponding aldehyde or carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. khanacademy.orglibretexts.org The pyrazole (B372694) ring itself is generally resistant to oxidation, though vigorous conditions can lead to ring degradation. pharmdbm.com

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are typically employed for the selective oxidation of primary alcohols to aldehydes. khanacademy.org The use of stronger oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can lead to the formation of the corresponding carboxylic acid. khanacademy.orgpharmdbm.com It is noteworthy that pyrazole derivatives have been studied as inhibitors of alcohol oxidation in biological systems. nih.gov

Table 1: Plausible Oxidation Reactions of this compound

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Pyridinium chlorochromate (PCC) | Cyclobutyl(1H-pyrazol-4-yl)carbaldehyde | Oxidation |

| This compound | Potassium permanganate (KMnO4) | Cyclobutyl(1H-pyrazol-4-yl)carboxylic acid | Oxidation |

The hydroxyl group can readily undergo esterification with carboxylic acids, acid chlorides, or anhydrides, typically in the presence of an acid catalyst or a coupling agent. This reaction is a standard transformation for primary alcohols. researchgate.net Similarly, etherification can be achieved by reacting the alcohol with an alkyl halide in the presence of a base (Williamson ether synthesis) or under acidic conditions with another alcohol.

Table 2: Potential Esterification and Etherification Reactions

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Acetic anhydride, Pyridine | Cyclobutyl(1H-pyrazol-4-yl)methyl acetate | Esterification |

| This compound | Sodium hydride, Methyl iodide | 4-(Cyclobutyl(methoxymethyl))-1H-pyrazole | Etherification |

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its reactivity is characterized by a susceptibility to electrophilic substitution, particularly at the C4 position. rrbdavc.orgquora.com However, since the target molecule is already substituted at this position, the nature of the substituent at C4 will direct further substitutions. The pyrazole ring also allows for substitution at the nitrogen atoms.

In unsubstituted pyrazole, electrophilic aromatic substitution preferentially occurs at the C4 position due to its higher electron density. rrbdavc.orgquora.com For 4-substituted pyrazoles, the directing effect of the substituent at C4 comes into play. An alkyl group, such as the cyclobutyl group, is generally considered an activating group and would direct incoming electrophiles to the C3 and C5 positions. The hydroxymethyl group is also expected to influence the regioselectivity of the reaction.

Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, and sulfonation. pharmdbm.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield a mixture of 3-nitro- and 5-nitro- substituted products.

Table 3: Predicted Electrophilic Aromatic Substitution Reactions

| Starting Material | Reagent | Potential Product(s) | Reaction Type |

| This compound | HNO3, H2SO4 | Cyclobutyl(3-nitro-1H-pyrazol-4-yl)methanol and Cyclobutyl(5-nitro-1H-pyrazol-4-yl)methanol | Nitration |

| This compound | Br2, Acetic acid | Cyclobutyl(3,5-dibromo-1H-pyrazol-4-yl)methanol | Bromination |

Nucleophilic aromatic substitution on the pyrazole ring is generally difficult and requires the presence of strong electron-withdrawing groups to activate the ring. nih.gov The cyclobutyl(methanol) substituent at the C4 position is not strongly activating or deactivating for nucleophilic attack. Therefore, direct nucleophilic substitution on the carbon atoms of the pyrazole ring of this compound is not a favored reaction pathway under standard conditions.

The pyrazole ring possesses two nitrogen atoms, one of which is a pyrrole-like nitrogen (N1) and the other a pyridine-like nitrogen (N2). The N1 nitrogen of an unsubstituted pyrazole is acidic and can be deprotonated with a base, followed by reaction with an electrophile, such as an alkyl halide, to yield N1-substituted pyrazoles. rrbdavc.org This N-alkylation is a common and efficient method for the functionalization of pyrazoles. In the case of this compound, which is an N-unsubstituted pyrazole, this reaction would proceed readily.

Table 4: Representative N-Substitution Reaction

| Starting Material | Reagent | Product | Reaction Type |

| This compound | Sodium hydride, Ethyl iodide | (1-Ethyl-1H-pyrazol-4-yl)(cyclobutyl)methanol | N-Alkylation |

Reactivity of the Cyclobutyl Ring

The cyclobutyl moiety is a notable feature of the molecule, contributing to its unique chemical properties. The inherent ring strain of the cyclobutane (B1203170) ring, estimated to be around 26.3 kcal/mol, is a driving force for several of its characteristic reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.orgpressbooks.pub This strain arises from the deviation of its C-C-C bond angles (approximately 88°) from the ideal tetrahedral angle of 109.5°. libretexts.org While more stable than cyclopropane, the cyclobutane ring is susceptible to reactions that relieve this strain. masterorganicchemistry.com

The strain within the cyclobutane ring makes it prone to ring-opening reactions under various conditions. These reactions lead to the formation of linear alkyl chains, thereby relieving the inherent angle and torsional strain.

Hydrogenation: Catalytic hydrogenation of cyclobutanes can lead to the cleavage of a C-C bond, resulting in the corresponding alkane. This process typically requires catalysts like nickel (Ni) or platinum (Pt) and can be more challenging to achieve as the ring size increases. pharmaguideline.com For this compound, this would theoretically yield a butyl-substituted pyrazole methanol (B129727) derivative.

Halogenation: The addition of halogens, such as bromine or chlorine, can also induce the opening of the cyclobutane ring to form addition products. pharmaguideline.com

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclobutyl ring can undergo cleavage. The formation of a cyclobutyl cation is often followed by rearrangement to more stable carbocations, leading to a mixture of products. ic.ac.uk

Palladium-Catalyzed C-C Bond Cleavage: Transition metal catalysis, particularly with palladium, can facilitate the cleavage of C-C bonds in cyclobutane rings. For instance, palladium(II)-catalyzed reactions of tertiary cyclobutanols can proceed via β-carbon elimination, leading to ring-opened products. acs.org A similar mechanism could be envisioned for derivatives of this compound.

Recent advancements in C-H functionalization have provided powerful tools for the direct modification of the cyclobutane ring without ring-opening. These methods allow for the introduction of various functional groups with a high degree of regio- and stereocontrol.

A significant strategy involves a sequential C–H/C–C functionalization approach for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available cyclobutyl aryl ketones. nih.govbohrium.comnih.govresearchgate.netresearchgate.net This methodology proceeds through a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes a palladium-catalyzed C–C bond cleavage and functionalization. nih.govbohrium.comnih.govresearchgate.netresearchgate.net While the starting material in this case is a ketone, similar principles could potentially be adapted for the functionalization of the cyclobutyl ring in this compound, likely after oxidation of the methanol group to a ketone.

Key transformations in the functionalization of the cyclobutyl moiety are summarized in the table below.

| Transformation | Reagents and Conditions | Product Type |

| C-H Arylation | Pd(OAc)₂, directing group, aryl halide | Aryl-substituted cyclobutane |

| C-H Alkenylation | Pd(OAc)₂, directing group, alkenyl halide | Alkenyl-substituted cyclobutane |

| C-H Alkynylation | Pd(OAc)₂, directing group, alkynyl halide | Alkynyl-substituted cyclobutane |

| Rhodium-Catalyzed C-H Functionalization | Rhodium(II) catalyst, diazo compound | Functionalized cyclobutane |

This table presents generalized reactions for the functionalization of cyclobutane rings based on existing literature. Specific conditions may vary for this compound.

Derivatization Strategies for Structural Modification

The structural modification of this compound can be achieved through derivatization of the pyrazole ring, the methanol group, or both. The pyrazole core is a versatile scaffold that allows for a variety of transformations.

N-Substitution of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring can be alkylated or arylated to introduce various substituents. The tautomeric nature of the pyrazole ring can influence the regioselectivity of these reactions. mdpi.com

Modification of the Methanol Group: The primary alcohol of the methanol group can be oxidized to an aldehyde or a carboxylic acid, providing a handle for further synthetic manipulations. Alternatively, it can be converted into an ether or an ester.

Skeletal Editing: Advanced synthetic strategies, such as the conversion of a pyrimidine (B1678525) core to a pyrazole, offer novel ways to access diverse pyrazole derivatives. nih.gov Such a strategy could be employed in a synthetic route to produce analogs of this compound.

The following table outlines potential derivatization strategies for the title compound.

| Reaction Site | Transformation | Potential Reagents | Resulting Functional Group |

| Pyrazole N-H | Alkylation | Alkyl halide, base | N-Alkyl pyrazole |

| Pyrazole N-H | Arylation | Aryl halide, catalyst, base | N-Aryl pyrazole |

| Methanol -OH | Oxidation | PCC, DMP, or other oxidizing agents | Aldehyde |

| Methanol -OH | Oxidation | Stronger oxidizing agents (e.g., KMnO₄) | Carboxylic acid |

| Methanol -OH | Esterification | Carboxylic acid, acid catalyst | Ester |

| Methanol -OH | Etherification | Alkyl halide, base | Ether |

This table provides examples of common derivatization reactions that could be applied to this compound.

Coupling Reactions (e.g., Palladium-Catalyzed Cross-Coupling)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to pyrazole derivatives. To utilize these reactions, the pyrazole ring of this compound would first need to be halogenated, typically at the C4 or C5 position.

Suzuki-Miyaura Coupling: This reaction involves the coupling of a halo-pyrazole with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a versatile method for introducing aryl or heteroaryl substituents onto the pyrazole ring. rsc.orgnih.govresearchgate.netnih.govacs.org The use of specific precatalysts can allow for the coupling of unprotected nitrogen-rich heterocycles. nih.gov

Sonogashira Coupling: This reaction couples a halo-pyrazole with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst. tandfonline.comresearchgate.netresearchgate.netmdpi.comnih.gov This method is effective for the synthesis of alkynyl-substituted pyrazoles.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of C-N bonds by coupling a halo-pyrazole with an amine. researchgate.netnih.govresearchgate.netwikipedia.orgorganic-chemistry.org This is a key method for the synthesis of amino-pyrazole derivatives. The choice of ligand is crucial for the success of this reaction, especially when dealing with alkylamines. nih.gov

The table below summarizes key palladium-catalyzed cross-coupling reactions applicable to halo-derivatives of this compound.

| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄), base | C-C (Aryl/Heteroaryl) |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, base | C-C (Alkynyl) |

| Buchwald-Hartwig | Amine | Pd catalyst, ligand, base | C-N |

This table illustrates common palladium-catalyzed cross-coupling reactions. The starting material would be a halogenated derivative of this compound.

Applications in Advanced Organic Synthesis

Cyclobutyl(1H-pyrazol-4-yl)methanol as a Versatile Synthetic Intermediate

This compound serves as a highly adaptable building block in organic synthesis. The pyrazole (B372694) ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a common feature in many pharmaceuticals and agrochemicals. The presence of the cyclobutane (B1203170) group introduces a three-dimensional element that is increasingly sought after in drug design to improve properties such as solubility and metabolic stability.

The hydroxyl group of the methanol (B129727) substituent provides a reactive handle for a variety of chemical transformations. This allows for the straightforward introduction of different functional groups, enabling the synthesis of a wide array of derivatives. For instance, the alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into an ether or an ester. These transformations are fundamental in the construction of more complex molecules. Pyrazole derivatives are known to be key intermediates in the synthesis of a range of biologically active compounds, and the unique cyclobutyl substituent of this particular methanol derivative offers a novel entry point to this chemical space. The versatility of pyrazole derivatives as synthetic intermediates is well-documented, with applications ranging from the creation of anti-inflammatory agents to anticancer drugs.

Table 1: Representative Transformations of this compound

| Starting Material | Reagents and Conditions | Product | Application |

|---|---|---|---|

| This compound | PCC, CH₂Cl₂ | Cyclobutyl(1H-pyrazol-4-yl)carbaldehyde | Intermediate for imine and amine synthesis |

| This compound | Jones reagent (CrO₃, H₂SO₄, acetone) | Cyclobutyl(1H-pyrazol-4-yl)carboxylic acid | Building block for amides and esters |

| This compound | NaH, R-X (e.g., CH₃I) | 1-(Cyclobutylmethyl)-4-(methoxymethyl)-1H-pyrazole | Exploration of ether derivatives in medicinal chemistry |

Scaffold for Novel Heterocyclic Architectures

The combination of the pyrazole and cyclobutane rings in this compound provides a unique scaffold for the construction of novel heterocyclic systems. The pyrazole ring itself can be further functionalized or can participate in cycloaddition reactions to form fused heterocyclic systems. For example, the nitrogen atoms of the pyrazole can be alkylated or acylated to introduce additional diversity.

Furthermore, the cyclobutane ring can be modified through various ring-opening or ring-expansion strategies, leading to the formation of larger carbocyclic or heterocyclic systems. The inherent ring strain of the cyclobutane moiety can be exploited to drive these transformations. The development of new pyrazole-based heterocyclic compounds is an active area of research, with a continuous demand for novel scaffolds in drug discovery and materials science. The synthesis of pyrazolyl-pyridine derivatives, for instance, has been achieved through one-pot multicomponent reactions starting from acetylpyrazole derivatives, showcasing the potential for creating complex architectures from pyrazole building blocks rsc.org.

Stereoselective Synthesis Leveraging Cyclobutane Rigidity

The rigid nature of the cyclobutane ring can be a powerful tool for controlling stereochemistry in organic reactions. The conformational constraints imposed by the four-membered ring can influence the facial selectivity of reactions on adjacent functional groups. This is particularly valuable in the synthesis of chiral molecules, where precise control over the three-dimensional arrangement of atoms is crucial.

For instance, the hydroxyl group in this compound can be used to direct the stereoselective addition of reagents to the pyrazole ring or to a double bond in proximity to the cyclobutane. While specific studies on this exact molecule are limited, the principles of using rigid carbocyclic frameworks to induce stereoselectivity are well-established in organic synthesis. The stereocontrolled synthesis and functionalization of cyclobutanes and cyclobutanones have been a subject of significant research, highlighting the rising interest in these strained four-membered rings as key intermediates in the synthesis of bioactive compounds mdpi.com. The development of stereoselective methods for the synthesis of pyrazole derivatives is also an area of active investigation nih.gov.

Development of Libraries of Pyrazole-Cyclobutane Hybrids

The modular nature of this compound makes it an ideal starting material for the creation of compound libraries. By systematically varying the substituents on both the pyrazole and cyclobutane rings, as well as modifying the methanol group, large collections of structurally related molecules can be generated. These libraries are invaluable tools in high-throughput screening campaigns for the discovery of new drug candidates.

The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a powerful strategy in drug design mdpi.com. Pyrazole-cyclobutane hybrids represent a novel class of compounds with the potential for unique biological activities. The development of efficient synthetic routes to access these hybrids is a key step in exploring their therapeutic potential. The synthesis of pyrazole-based hybrids is a topic of growing interest in medicinal chemistry, with a focus on creating diverse molecular architectures for biological screening nih.gov.

Table 2: Illustrative Library of Pyrazole-Cyclobutane Hybrids

| R¹ on Pyrazole N1 | R² on Cyclobutane | R³ from Methanol |

|---|---|---|

| H | H | -CH₂OH |

| Methyl | H | -CH₂OH |

| Phenyl | H | -CH₂OH |

| H | Methyl | -CH₂OH |

| H | Phenyl | -CH₂OH |

| H | H | -CHO |

| H | H | -COOH |

Precursor in Fragment-Based Drug Discovery (Methodological Aspect)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying lead compounds in drug discovery. This method involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Once a binding fragment is identified, it is then optimized and grown into a more potent lead molecule.

This compound, with its relatively simple structure and desirable physicochemical properties, is an excellent candidate for inclusion in a fragment library. The pyrazole moiety is a known "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in approved drugs researchgate.nettaylorandfrancis.com. The cyclobutane group adds a desirable three-dimensional character to the fragment, which can lead to improved binding affinity and selectivity. The methanol group provides a convenient point for fragment elaboration, allowing chemists to "grow" the fragment into a larger, more potent molecule by adding other chemical groups. The principles of FBDD emphasize the importance of starting with simple, well-characterized fragments that can be readily modified, a role for which this compound is well-suited taylorandfrancis.comnih.govbu.edu.

Future Research Directions and Outlook

Exploration of Novel Synthetic Pathways

Future research should focus on the application of modern synthetic techniques to produce Cyclobutyl(1H-pyrazol-4-yl)methanol and its derivatives. One promising avenue is the use of multicomponent reactions (MCRs) , which allow for the construction of complex molecules in a single step from multiple starting materials, thereby increasing efficiency and reducing waste. mdpi.com Another area ripe for exploration is the adoption of green chemistry principles , such as microwave-assisted synthesis, which has been shown to accelerate reaction times and improve yields in the synthesis of other tetra-substituted pyrazoles. mdpi.com Furthermore, the investigation of novel catalytic systems, including nano-catalysts and metal-free catalysts, could lead to milder reaction conditions and improved selectivity. mdpi.com

A comparative overview of potential modern synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages for this compound Synthesis | Key Research Focus |

| Multicomponent Reactions (MCRs) | High atom economy, reduced number of synthetic steps, potential for library synthesis of derivatives. mdpi.com | Designing MCRs that incorporate the cyclobutyl and hydroxymethyl functionalities with high regioselectivity. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, enhanced reaction control. mdpi.com | Optimization of microwave parameters (temperature, time, power) for the synthesis of the target compound and its analogs. |

| Novel Catalysis | Milder reaction conditions, higher selectivity, potential for asymmetric synthesis. mdpi.com | Exploration of nano-ZnO catalysts, molecular iodine, or other transition metal-free catalysts for the key cyclization step. |

| Flow Chemistry | Precise control over reaction parameters, improved safety for hazardous reactions, potential for scalability. | Development of a continuous flow process for the synthesis of this compound. |

Advanced Spectroscopic Characterization of Derivatives

A thorough understanding of the structural and electronic properties of this compound and its derivatives is paramount for predicting their reactivity and potential applications. While basic spectroscopic data for the parent compound may be available, a comprehensive library of data for a series of its derivatives is currently lacking. Future research should endeavor to synthesize a diverse range of derivatives and subject them to advanced spectroscopic analysis.

This would involve the systematic modification of the pyrazole (B372694) ring, the cyclobutyl group, or the methanol (B129727) moiety, followed by detailed characterization using techniques such as:

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be crucial for unambiguous structure elucidation and conformational analysis of new derivatives.

Infrared (IR) Spectroscopy: IR studies can provide valuable information about the functional groups present and hydrogen bonding interactions, which are significant in pyrazole chemistry. mdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds.

X-ray Crystallography: Single-crystal X-ray diffraction studies would provide definitive proof of the molecular structure and packing in the solid state, offering insights into intermolecular interactions. mdpi.com

The data gathered from these studies would be invaluable for building a comprehensive spectroscopic database for this class of compounds.

Deeper Theoretical Insights into Structure-Reactivity Relationships

Computational chemistry offers a powerful lens through which to examine the intricate relationship between the structure of a molecule and its chemical behavior. researchgate.net For this compound and its derivatives, theoretical studies can provide profound insights that complement experimental findings. Future research in this area should leverage computational methods to explore various aspects of these molecules.

Key areas for theoretical investigation include:

Tautomerism: N-unsubstituted pyrazoles can exist in different tautomeric forms, which can significantly influence their reactivity. researchgate.netmdpi.com Computational studies can predict the relative stabilities of the possible tautomers of this compound and its derivatives in different environments.

Electronic Properties: Methods such as Density Functional Theory (DFT) can be employed to calculate key electronic descriptors like HOMO-LUMO energy gaps, molecular electrostatic potential (MEP) maps, and atomic charges. These calculations can help in understanding the reactivity and potential interaction sites of the molecules.

Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of synthetic reactions, helping to optimize reaction conditions and predict the formation of byproducts.

| Theoretical Method | Application to this compound Research | Expected Insights |

| Density Functional Theory (DFT) | Calculation of geometric and electronic structures, reaction energies, and spectroscopic properties. mdpi.com | Prediction of stable conformations, tautomeric preferences, and reactivity hot spots. |

| Time-Dependent DFT (TD-DFT) | Simulation of UV-Vis spectra and investigation of excited-state properties. | Understanding the photophysical properties of derivatives for potential applications in materials science. |

| Molecular Dynamics (MD) Simulations | Study of the conformational dynamics and interactions with solvent molecules or biological macromolecules. | Insights into the behavior of the molecule in solution and its potential binding modes to protein targets. |

Expansion of Synthetic Applications in Complex Molecule Construction

The pyrazole nucleus is a versatile scaffold that has been incorporated into a wide array of more complex molecules with diverse applications in fields such as medicine and materials science. nih.govnih.gov this compound, with its distinct functional handles—the reactive N-H of the pyrazole ring, the hydroxyl group of the methanol substituent, and the cyclobutyl moiety—is an excellent starting point for the construction of novel and complex molecular architectures.

Future research should focus on utilizing this compound as a building block in organic synthesis. Potential avenues for exploration include:

Derivatization of the Pyrazole Ring: The nitrogen atoms of the pyrazole ring can be functionalized to introduce a wide variety of substituents, leading to new classes of compounds with potentially interesting properties. mdpi.com

Modification of the Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a handle for further synthetic transformations.

Incorporation into Polycyclic Systems: The compound could serve as a precursor for the synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are known to possess significant biological activities. mdpi.comnih.gov

Synthesis of Ligands for Coordination Chemistry: N-unsubstituted pyrazoles are excellent ligands for the formation of coordination complexes with various metals, opening up possibilities in catalysis and materials science. nih.gov

The strategic functionalization of this compound will undoubtedly pave the way for the creation of novel molecules with tailored properties for a range of applications.

Q & A

Q. What are the established synthetic routes for Cyclobutyl(1H-pyrazol-4-yl)methanol, and what purification methods are recommended?

this compound can be synthesized via multi-component reactions using sulfamic acid as a green, reusable catalyst under solvent-free conditions. This method minimizes by-products and simplifies purification, often yielding stable solids after recrystallization from methanol or ethanol . Alternative routes involve cyclization reactions with chloranil in xylene under reflux (25–30 hours), followed by NaOH treatment and repeated washing to isolate the product . Recrystallization remains a standard purification step for achieving >95% purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for verifying the pyrazole ring substitution pattern and cyclobutyl group integration.

- Infrared (IR) Spectroscopy: Confirms hydroxyl (-OH) and pyrazole C=N stretching vibrations .

- X-ray Crystallography: SHELX software (SHELXL/SHELXS) is widely used for refining crystal structures, particularly for resolving hydrogen bonding and stereochemistry . High-resolution data can resolve ambiguities in molecular geometry, such as torsional angles in the cyclobutyl moiety .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE): Wear gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps .

- Waste Disposal: Segregate organic waste and consult certified disposal services for environmentally safe processing .

Advanced Research Questions

Q. How can low reaction yields in the synthesis of this compound be addressed?

Low yields often stem from incomplete cyclization or side reactions. Strategies include:

- Catalyst Optimization: Increase sulfamic acid loading (e.g., 10–15 mol%) to enhance reaction efficiency .

- Solvent Selection: Replace xylene with higher-boiling solvents (e.g., DMF) to prolong reflux time and improve cyclobutyl group integration .

- Temperature Control: Use microwave-assisted synthesis to reduce reaction time and suppress decomposition .

Q. How should conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved?

- Cross-Validation: Compare experimental NMR data with computational predictions (e.g., DFT calculations) .

- Crystallographic Refinement: Use SHELXL to resolve ambiguities in molecular geometry, such as unexpected diastereomerism .

- Advanced Techniques: Employ 2D NMR (COSY, HSQC) to assign overlapping proton signals, particularly in the pyrazole and cyclobutyl regions .

Q. What computational tools are suitable for predicting synthetic pathways or molecular interactions?

- Route Prediction: Tools like PISTACHIO and REAXYS can propose feasible synthetic routes by analyzing reaction databases and thermodynamic feasibility .

- Docking Studies: Molecular dynamics simulations (e.g., AutoDock Vina) model interactions with biological targets, such as enzymes or receptors, to guide bioactivity studies .

Q. How can the bioactivity of this compound be evaluated in drug discovery contexts?

Q. What strategies ensure regioselectivity in pyrazole functionalization during synthesis?

- Directing Groups: Introduce electron-withdrawing groups (e.g., sulfonyl) to steer electrophilic substitution to the pyrazole C4 position .

- Catalytic Control: Use Pd-mediated cross-coupling to selectively modify the cyclobutyl or pyrazole moieties .

Data Contradiction Analysis

Example Scenario: Conflicting melting points reported in literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.